1-(4-Methoxypyridin-2-yl)ethanone
CAS No.: 59576-28-2
Cat. No.: VC2278576
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59576-28-2 |
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Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | 1-(4-methoxypyridin-2-yl)ethanone |
Standard InChI | InChI=1S/C8H9NO2/c1-6(10)8-5-7(11-2)3-4-9-8/h3-5H,1-2H3 |
Standard InChI Key | VYESAHFYMWMHMN-UHFFFAOYSA-N |
SMILES | CC(=O)C1=NC=CC(=C1)OC |
Canonical SMILES | CC(=O)C1=NC=CC(=C1)OC |
Introduction
Chemical Identity and Structure
Basic Information
1-(4-Methoxypyridin-2-yl)ethanone is characterized by a pyridine ring with two functional groups: a methoxy group (-OCH₃) at the 4-position and an acetyl group (-COCH₃) at the 2-position. This structural arrangement contributes to the compound's unique chemical behavior and reactivity profile.
Identification Parameters
The compound is identified through various chemical identifiers as summarized in the following table:
Parameter | Value |
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CAS Number | 59576-28-2 |
Molecular Formula | C₈H₉NO₂ |
European Community (EC) Number | 868-312-7 |
DSSTox Substance ID | DTXSID20618388 |
Wikidata | Q82520943 |
Alternative Nomenclature
The compound is known by several synonyms in chemical literature and commercial contexts:
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1-(4-Methoxy-pyridin-2-yl)-ethanone
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1-(4-METHOXYPYRIDIN-2-YL)ETHAN-1-ONE
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2-acetyl-4-methoxypyridine
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Ethanone, 1-(4-methoxy-2-pyridinyl)- (9CI)
Physical and Chemical Properties
Structural Characteristics
The molecule contains an aromatic pyridine ring with electron-donating (methoxy) and electron-withdrawing (acetyl) groups. This structural combination influences its chemical behavior, particularly its reactivity in various synthetic pathways. The methoxy group increases electron density in the pyridine ring while the acetyl group provides sites for nucleophilic addition reactions.
Hazard Statement | Classification | Warning Level |
---|---|---|
H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
Hazard Classes and Categories
The compound is classified in multiple hazard classes that further define its safety profile:
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Acute Toxicity (Category 4)
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Skin Irritation (Category 2)
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Eye Irritation (Category 2A)
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Specific Target Organ Toxicity, Single Exposure (Category 3)
Precautionary Measures
When handling 1-(4-Methoxypyridin-2-yl)ethanone, numerous precautionary measures should be implemented as indicated by the GHS P-codes: P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 . These precautions include:
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Avoiding breathing dust, fumes, gas, mist, vapors, or spray
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Washing hands thoroughly after handling
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Wearing protective gloves, protective clothing, eye protection, and face protection
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Using only outdoors or in a well-ventilated area
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Specific emergency measures for eye contact, skin contact, and ingestion
Related Compounds and Derivatives
Structural Analogs
Several compounds share structural similarities with 1-(4-Methoxypyridin-2-yl)ethanone, including:
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1-(4-chloro-6-methoxypyridin-2-yl)ethanone: A related compound with both chloro and methoxy substituents on the pyridine ring, featuring a molecular formula of C₈H₈ClNO₂ and a molecular weight of 185.60800 g/mol .
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1-(3-Amino-4-methoxypyridin-2-YL)ethanone: A derivative containing an amino group at the 3-position of the pyridine ring, with potential antimicrobial properties against bacterial strains like Escherichia coli and Bacillus mycoides.
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2-acetyl-4-bromopyridine: A related compound where the methoxy group is replaced by a bromo substituent, demonstrating the versatility of pyridine-based acetyl compounds in synthetic chemistry .
Functional Relationships
The structural arrangement of 1-(4-Methoxypyridin-2-yl)ethanone allows for various chemical transformations. The acetyl group provides a reactive carbonyl functionality that can participate in nucleophilic addition reactions, aldol condensations, and reduction reactions. The methoxy group adds electron density to the pyridine ring, potentially influencing the compound's reactivity in electrophilic aromatic substitution reactions.
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